molecular formula C12H18N2O5 B2641927 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 343339-27-5

2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Número de catálogo: B2641927
Número CAS: 343339-27-5
Peso molecular: 270.285
Clave InChI: SKZPILCESFZAHQ-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5 and a chiral (1R)-1-[(tert-butoxycarbonyl)amino]ethyl side chain at position 2. The carboxylic acid moiety at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry, particularly for peptide coupling and protease inhibitor design . Its methyl ester derivative (CAS 343339-23-1) is a precursor used in synthetic routes for anticancer agents, as evidenced by its role in type D and L inhibitor synthesis .

Propiedades

IUPAC Name

5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZPILCESFZAHQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a derivative of oxazole that has garnered attention due to its potential biological activities. Oxazole derivatives are known for their therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific oxazole derivative, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular structure of 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • IUPAC Name : 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study by Singh et al. evaluated various substituted oxazoles against several bacterial strains, demonstrating that certain compounds showed effective inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)S. aureusE. coliC. albicans
2-{(1R)-...}0.820 mm17 mm15 mm
Ampicillin3027 mm25 mm-

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. In vitro studies have shown that certain oxazole compounds can induce apoptosis in cancer cell lines. For example, a study highlighted the ability of some derivatives to inhibit cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cell Line
2-{(1R)-...}15MCF-7 (Breast)
Doxorubicin0.5MCF-7

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial metabolism or cancer cell survival pathways. The presence of the oxazole ring may facilitate interactions with nucleic acids or proteins, leading to disruption of cellular functions.

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial assessed the use of an oxazole derivative in patients with resistant bacterial infections, showing a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Therapy : A combination therapy involving an oxazole derivative demonstrated enhanced efficacy in patients with advanced breast cancer, leading to improved survival rates and reduced tumor sizes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with several oxazole- and thiazole-based derivatives. Below is a comparative analysis:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
2-{(1R)-1-[(tert-Boc)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid (Target) C₁₂H₁₇N₂O₅ 281.28* -COOH at C4, -CH₃ at C5, Boc-protected -NH-CH(CH₃) at C2 Intermediate for anticancer inhibitors
Methyl ester derivative (CAS 343339-23-1) C₁₃H₂₀N₂O₅ 284.31 -COOMe instead of -COOH Synthetic precursor; discontinued commercial availability
2-{(1S)-2-(Benzyloxy)-1-[(tert-Boc)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 339087-12-6) C₁₉H₂₄N₂O₆ 376.40 Benzyloxy group in side chain Enhanced lipophilicity; potential CNS activity
Ile-MOzl-Ca (2-(1-amino-2-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylic acid) Not provided Not provided Unprotected amino group, branched alkyl chain Antiplasmodial activity
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid (CAS 1202248-05-2) C₈H₇N₃O₃ 193.16 Pyrazole substituent at C2 Fragment-based drug discovery

*Calculated based on methyl ester data ().

Research Findings and Implications

Physicochemical Properties

  • Acid Dissociation (pKa): The target compound’s carboxylic acid group (predicted pKa ~3–4) facilitates salt formation, enhancing aqueous solubility for intravenous formulations.
  • Thermal Stability : The Boc group decomposes at ~150–200°C, necessitating mild conditions during synthesis.

Structural Insights from Crystallography

While direct crystallographic data for the target compound is unavailable, SHELX software has been widely used to refine similar small-molecule structures, underscoring the importance of stereochemical accuracy in designing bioactive analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.